molecular formula C22H22N4O4 B4959550 N-(6-methoxyquinolin-8-yl)-5-nitro-2-(piperidin-1-yl)benzamide

N-(6-methoxyquinolin-8-yl)-5-nitro-2-(piperidin-1-yl)benzamide

Cat. No.: B4959550
M. Wt: 406.4 g/mol
InChI Key: DXSYRKKQQIAOKE-UHFFFAOYSA-N
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Description

N-(6-methoxyquinolin-8-yl)-5-nitro-2-(piperidin-1-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety substituted with a methoxy group at the sixth position and a nitro group at the fifth position, along with a piperidine ring attached to the benzamide structure.

Properties

IUPAC Name

N-(6-methoxyquinolin-8-yl)-5-nitro-2-piperidin-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-30-17-12-15-6-5-9-23-21(15)19(14-17)24-22(27)18-13-16(26(28)29)7-8-20(18)25-10-3-2-4-11-25/h5-9,12-14H,2-4,10-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSYRKKQQIAOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxyquinolin-8-yl)-5-nitro-2-(piperidin-1-yl)benzamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline derivative is then functionalized with a methoxy group at the sixth position and a nitro group at the fifth position. The final step involves the coupling of the quinoline derivative with piperidine and benzamide under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxyquinolin-8-yl)-5-nitro-2-(piperidin-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and specific catalysts to facilitate the reactions. Conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the methoxy group can lead to various functionalized quinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-methoxyquinolin-8-yl)-5-nitro-2-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(6-methoxyquinolin-8-yl)-5-nitro-2-(piperidin-1-yl)benzamide is unique due to its specific substitution pattern on the quinoline ring and the presence of both a nitro group and a piperidine ring. This combination of functional groups imparts distinct chemical and biological properties that differentiate it from other similar compounds .

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